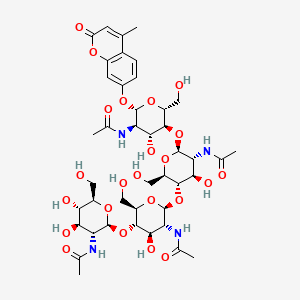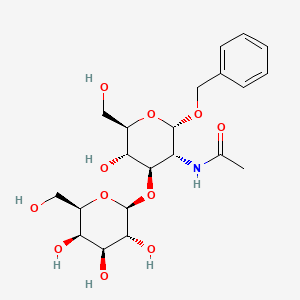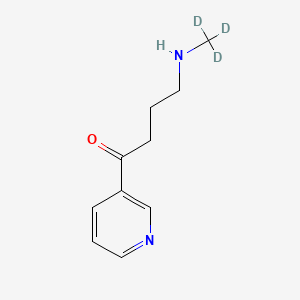
4-(Methyl-d3-amino)-1-(3-pyridyl)-1-butanone Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methyl-d3-amino)-1-(3-pyridyl)-1-butanone dihydrochloride (Md3APB) is a synthetic organic compound used in a variety of scientific research applications. It is a member of the pyridyl series of compounds, which are often used in medicinal chemistry, as well as in the development of new drug compounds. Md3APB is a versatile compound, with a wide range of potential applications in the laboratory.
Aplicaciones Científicas De Investigación
Analytical Methodologies
The compound 4-amino-3-(3-pyridyl)-butanoic acid dihydrochloride has been studied for its utility in analytical methodologies. Infrared (IR) and proton nuclear magnetic resonance (H1NMR) spectroscopy have been utilized for the identification and structural analysis of this compound, showcasing its relevance in pharmaceutical analysis for substance identification and structure determination (Беликов, Боровский, & Ларский, 2015).
Carcinogenic Metabolite Study
Research has identified DNA adducts produced by the reaction of 4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone with deoxyguanosine and DNA, indicating the compound's significance in studying the carcinogenic activity of tobacco-specific nitrosamines. This insight is crucial for understanding the chemical pathways leading to cancer in smokers, providing a foundation for potential therapeutic targets (Upadhyaya, Sturla, Tretyakova, Ziegel, Villalta, Wang, & Hecht, 2003).
Structural and Spectroscopic Analysis
Studies on derivatives of butanoic acid, such as 4-[(2,6-dichlorophenyl)amino]2-methylidene 4-oxobutanoic acid, using spectroscopic methods and theoretical calculations have provided deep insights into the molecular structure, vibrational properties, and electronic characteristics. This research also explores their potential as nonlinear optical materials due to their significant dipole moment and hyperpolarizabilities, highlighting the broader chemical and physical research applications of related compounds (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Biomarker Analysis in Smokers
Investigations have quantitatively analyzed the urinary biomarkers of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolic activation in smokers. This research is pivotal in understanding the extent of tobacco-specific carcinogen exposure and its metabolic pathways, providing essential data for public health studies and interventions aimed at reducing smoking-related cancer risks (Jing, Wang, Upadhyaya, Jain, Yuan, Hatsukami, Hecht, & Stepanov, 2014).
Metabolic Activation and Cancer Risk Assessment
The metabolic activation of NNK, a tobacco-specific carcinogen, has been explored to understand the significant pathways leading to lung cancer in smokers. This research underscores the complex interactions between carcinogens and human DNA, shedding light on the mechanisms of carcinogenesis and emphasizing the critical need for targeted cancer prevention strategies (Stepanov, Upadhyaya, Carmella, Feuer, Jensen, Hatsukami, & Hecht, 2008).
Propiedades
IUPAC Name |
1-pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,11H,3,5-6H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDIDUFQYHRMPR-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCC(=O)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662092 |
Source


|
| Record name | 4-[(~2~H_3_)Methylamino]-1-(pyridin-3-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189727-40-9 |
Source


|
| Record name | 4-[(~2~H_3_)Methylamino]-1-(pyridin-3-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


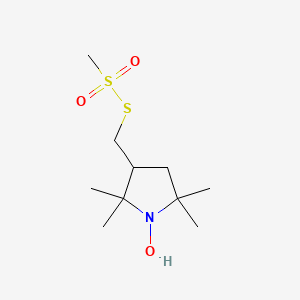
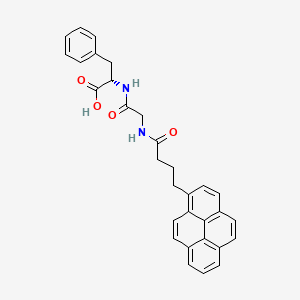
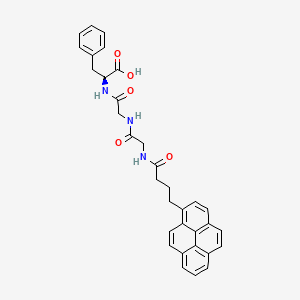
![S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B561679.png)



![Cyclohexanamine;[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B561684.png)
